molecular formula C23H37NO10 B606521 Cbz-N-amido-PEG6-acid CAS No. 1334177-80-8

Cbz-N-amido-PEG6-acid

Cat. No. B606521
M. Wt: 487.55
InChI Key: QWAOJWRYJPALAN-UHFFFAOYSA-N
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Description

Cbz-N-amido-PEG6-acid is a PEG derivative containing a CBZ-protected amino group and a terminal carboxylic acid . It is used as a linker molecule to attach other molecules . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG6-acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .


Molecular Structure Analysis

The molecular weight of Cbz-N-amido-PEG6-acid is 487.6 g/mol . Its molecular formula is C23H37NO10 . It contains a CBZ-protected amino group and a terminal carboxylic acid .


Chemical Reactions Analysis

The terminal carboxylic acid of Cbz-N-amido-PEG6-acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . The protected amine can be deprotected by acidic conditions .

Scientific Research Applications

Use as a Linker Molecule

Application

Cbz-N-amido-PEG6-acid is used as a linker molecule to attach other molecules to it .

Method of Application

The terminal carboxylic acid of Cbz-N-amido-PEG6-acid readily reacts with primary and secondary amine under EDC, DCC, HATU or other amide coupling conditions to form a stable amide bond .

Results

The formation of a stable amide bond allows for the attachment of various molecules, enhancing the versatility of the compound in different applications .

Use in Drug Delivery

Application

Cbz-N-amido-PEG6-acid is used in drug delivery systems .

Method of Application

The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Results

The increased solubility in aqueous media improves the bioavailability of the drug, enhancing its therapeutic effects .

Use in PROTACs Synthesis

Application

Cbz-N-amido-PEG6-acid is used in the synthesis of PROTACs (Proteolysis Targeting Chimeras) .

Method of Application

The specific method of application in PROTACs synthesis is not specified in the available resources .

Results

The use of Cbz-N-amido-PEG6-acid in PROTACs synthesis contributes to the development of novel therapeutic agents .

properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H37NO10/c25-22(26)6-8-28-10-12-30-14-16-32-18-19-33-17-15-31-13-11-29-9-7-24-23(27)34-20-21-4-2-1-3-5-21/h1-5H,6-20H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAOJWRYJPALAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701149915
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-N-amido-PEG6-acid

CAS RN

1334177-80-8
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1334177-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic acid, 1-(phenylmethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701149915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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